3-oxo-N-phenyldodecanamide
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Overview
Description
3-oxo-N-phenyldodecanamide: is a synthetic organic compound with the molecular formula C18H27NO2 . . This compound mimics the native 3-oxo-C12 AHL signal utilized by Pseudomonas aeruginosa for quorum sensing, yet contains a non-hydrolysable aniline head group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-phenyldodecanamide typically involves the reaction of dodecanoic acid with aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-oxo-N-phenyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: 3-oxo-N-phenyldodecanamide is used as a model compound in studying quorum sensing mechanisms in bacteria .
Biology: In biological research, it serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it valuable in studies related to bacterial communication and biofilm formation .
Medicine: The compound’s inhibitory effects on bacterial receptors make it a potential candidate for developing antibacterial agents .
Mechanism of Action
3-oxo-N-phenyldodecanamide exerts its effects by inhibiting the LasR receptor in Pseudomonas aeruginosa. The compound mimics the native 3-oxo-C12 AHL signal, binding to the LasR receptor and preventing the natural ligand from activating the receptor. This inhibition disrupts quorum sensing, a process critical for bacterial communication and biofilm formation .
Comparison with Similar Compounds
- N-Decanoyl-L-homoserine lactone
- N-Dodecanoyl-L-homoserine lactone
- N-Decanoyl-DL-homoserine lactone
Uniqueness: 3-oxo-N-phenyldodecanamide is unique due to its non-hydrolysable aniline head group, which provides strong inhibition of the LasR receptor. This distinguishes it from other similar compounds that may not have the same inhibitory strength or stability .
Properties
Molecular Formula |
C18H27NO2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-oxo-N-phenyldodecanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |
InChI Key |
GYOZLHQAMICVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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